molecular formula C10H16N4 B1482374 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide CAS No. 2098018-66-5

3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide

Cat. No. B1482374
CAS RN: 2098018-66-5
M. Wt: 192.26 g/mol
InChI Key: UJKYQUQXFKAUJI-UHFFFAOYSA-N
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Description

3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanimidamide (CBPP) is a compound with a wide range of scientific research applications. It is a member of the pyrazole family, a group of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. CBPP is a versatile compound with a variety of properties and uses, including its ability to act as a substrate for enzymes, its ability to bind to proteins, and its ability to act as a catalyst in various chemical reactions. CBPP is also known for its antioxidant, antifungal, and antibacterial properties.

Scientific Research Applications

Synthesis and Biological Activity

Recent research has explored the synthesis of pyrazole derivatives and their biological activity. Pyrazoles, including structures related to 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide, are known for their antimicrobial, anticancer, and antiviral properties. They serve as key intermediates in the development of compounds with potential therapeutic applications.

  • Antimicrobial and Anticancer Agents

    The synthesis of pyrazole derivatives, including those combined with chitosan to form Schiff bases, has shown significant antimicrobial activity against various bacterial and fungal strains. Additionally, some derivatives exhibit promising anticancer activities, indicating their potential as chemotherapeutic agents (Hamed et al., 2020).

  • Cell Cycle Inhibition

    Novel pyrazole derivatives have been designed as inhibitors of cell cycle kinases, showcasing the ability to modulate cell cycle progression and induce apoptosis in cancer cells. This highlights their potential application in cancer therapy, aiming to develop safer and more efficient anticancer drugs (Nițulescu et al., 2015).

  • Synthetic Routes and Chemical Properties

    Studies have focused on developing new and efficient synthetic routes for pyrazole derivatives, including methods that are environmentally benign. These efforts aim to optimize the synthesis process, making it more suitable for industrial production while exploring the chemical and biological properties of the synthesized compounds (Liu, Xu, & Xiong, 2017).

properties

IUPAC Name

3-(5-cyclobutyl-1H-pyrazol-4-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-9(12)5-4-8-6-13-14-10(8)7-2-1-3-7/h6-7H,1-5H2,(H3,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKYQUQXFKAUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide
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3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide
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3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide
Reactant of Route 5
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide
Reactant of Route 6
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide

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